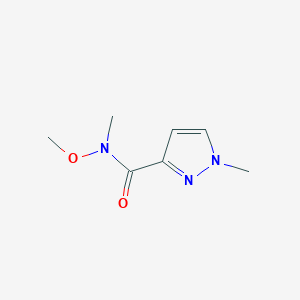

N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-methoxy-N,1-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-9-5-4-6(8-9)7(11)10(2)12-3/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPRMBBULIQPAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693342 |

Source

|

| Record name | N-Methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875553-40-5 |

Source

|

| Record name | N-Methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide"

An In-depth Technical Guide to the Synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a valuable Weinreb amide intermediate in medicinal chemistry and drug development. The document details two primary methodologies for the crucial amide bond formation: the acyl chloride approach and a direct coupling method utilizing 1,1'-carbonyldiimidazole (CDI). Emphasis is placed on the underlying chemical principles, procedural rationale, and self-validating protocols to ensure reproducibility and high purity of the target compound. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction and Strategic Overview

This compound belongs to the class of Weinreb-Nahm amides, which are renowned for their utility in the synthesis of ketones and aldehydes from organometallic reagents without the common issue of over-addition.[1] The stability of the N-methoxy-N-methyl amide moiety towards strong nucleophiles, which forms a stable chelated tetrahedral intermediate, makes it an indispensable tool in complex molecule synthesis.

The synthesis of this target molecule is logically approached in a two-stage process:

-

Formation of the Core Heterocycle: Synthesis of the key precursor, 1-methyl-1H-pyrazole-3-carboxylic acid.

-

Amide Bond Formation: Coupling of the pyrazole carboxylic acid with N,O-dimethylhydroxylamine.

This guide will elaborate on robust and scalable protocols for each stage, providing the necessary experimental details and the rationale behind the chosen conditions.

Synthesis of the Precursor: 1-methyl-1H-pyrazole-3-carboxylic acid

The most common and efficient route to 1-methyl-1H-pyrazole-3-carboxylic acid involves the hydrolysis of its corresponding ester, which is synthesized through cyclocondensation followed by N-alkylation.

Stage 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

The initial pyrazole ring is typically formed via the Knorr pyrazole synthesis or a similar cyclocondensation reaction. Subsequent methylation of the pyrazole nitrogen affords the desired N-methylated intermediate. Modern approaches often favor greener methylating agents like dimethyl carbonate over hazardous alternatives such as dimethyl sulfate.[2]

Stage 2: Hydrolysis to 1-methyl-1H-pyrazole-3-carboxylic acid

The hydrolysis of the ethyl ester to the carboxylic acid is a straightforward saponification reaction, typically carried out under basic conditions.[3][4]

Experimental Protocol: Hydrolysis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

-

Dissolution: In a round-bottom flask, dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 v/v ratio).

-

Saponification: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution.

-

Heating: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~3-4 with a dilute solution of hydrochloric acid (e.g., 2 M HCl).

-

The carboxylic acid product will precipitate out of the solution as a solid.

-

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-pyrazole-3-carboxylic acid.

Core Synthesis: Formation of the Weinreb Amide

The final step is the coupling of 1-methyl-1H-pyrazole-3-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This can be achieved through several methods, with the most common involving the activation of the carboxylic acid. We present two highly reliable protocols.

Method A: The Acyl Chloride Approach

This classic and robust method involves converting the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂), which is then immediately reacted with N,O-dimethylhydroxylamine.[5]

Causality and Expertise: The conversion to an acyl chloride significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly basic N,O-dimethylhydroxylamine. The use of a slight excess of thionyl chloride ensures complete conversion of the carboxylic acid.

Experimental Protocol:

-

Acyl Chloride Formation:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of HCl and SO₂ gas ceases.

-

Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude 1-methyl-1H-pyrazole-3-carbonyl chloride, which is often used directly in the next step.[6][7]

-

-

Amide Coupling:

-

Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the acyl chloride solution at 0 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours or until completion as monitored by TLC.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Separate the organic layer and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Method B: Direct Coupling with 1,1'-Carbonyldiimidazole (CDI)

This method provides a milder alternative to the acyl chloride approach, avoiding the use of harsh reagents like thionyl chloride. CDI acts as an efficient activating agent for the carboxylic acid.[8]

Causality and Expertise: CDI reacts with the carboxylic acid to form a highly reactive N-acylimidazolide intermediate. This intermediate is more stable and selective than an acyl chloride but still readily undergoes nucleophilic acyl substitution with N,O-dimethylhydroxylamine. The evolution of CO₂ gas during the activation step drives the reaction forward.[9][10]

Experimental Protocol:

-

Activation:

-

To a stirred solution of 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM or tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

-

Stir the mixture for 45-60 minutes at room temperature. The completion of the activation step is indicated by the cessation of CO₂ evolution.

-

-

Amide Coupling:

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture in one portion. If the hydrochloride salt is used, a full equivalent of a base like triethylamine should be added concurrently to liberate the free amine.

-

Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Visualization of Synthetic Workflow and Mechanism

Caption: Overall workflow for the synthesis of the target Weinreb amide.

Caption: Mechanism of CDI-mediated amide coupling.

Data Presentation and Characterization

Reagent Summary Table

| Reagent | Molar Eq. (Acyl Chloride) | Molar Eq. (CDI) | Purpose |

| 1-methyl-1H-pyrazole-3-carboxylic acid | 1.0 | 1.0 | Starting material |

| Thionyl Chloride (SOCl₂) | 1.5 - 2.0 | - | Carboxylic acid activation |

| 1,1'-Carbonyldiimidazole (CDI) | - | 1.1 | Carboxylic acid activation |

| N,O-dimethylhydroxylamine hydrochloride | 1.1 | 1.1 | Amine nucleophile |

| Triethylamine (TEA) or DIPEA | 2.2 | 1.1 | Base to neutralize HCl salt |

| Anhydrous DCM, THF, or Toluene | - | - | Reaction Solvent |

Analytical Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.[11][12]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Table of Expected NMR Data (in CDCl₃, estimated from analogous structures) [13][14][15][16]

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Pyrazole C4-H | 6.5 - 7.0 | s |

| ¹H | Pyrazole C5-H | 7.3 - 7.8 | s |

| ¹H | N-CH₃ (pyrazole ring) | 3.9 - 4.2 | s |

| ¹H | N-OCH₃ (amide) | 3.6 - 3.8 | s |

| ¹H | N-CH₃ (amide) | 3.2 - 3.4 | s |

| ¹³C | C=O (amide carbonyl) | 162 - 166 | - |

| ¹³C | Pyrazole C3 | 145 - 150 | - |

| ¹³C | Pyrazole C5 | 135 - 140 | - |

| ¹³C | Pyrazole C4 | 105 - 110 | - |

| ¹³C | N-OCH₃ (amide) | 60 - 63 | - |

| ¹³C | N-CH₃ (pyrazole ring) | 38 - 41 | - |

| ¹³C | N-CH₃ (amide) | 32 - 35 | - |

Conclusion

The synthesis of this compound is a critical process for the development of novel pharmaceuticals. The methods detailed in this guide, utilizing either an acyl chloride intermediate or direct CDI coupling, offer reliable and efficient pathways to this valuable Weinreb amide. Adherence to the described protocols, with an understanding of the underlying chemical principles, will enable researchers to consistently obtain the target compound in high yield and purity, facilitating further synthetic endeavors.

References

-

SFU Summit. (n.d.). Appendix D. Experimental Data for Chapter 4. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

Barboza, C. A., et al. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Retrieved from [Link]

- Arts, M., et al. (2021).

-

Nugent, J., & Schwartz, B. D. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Retrieved from [Link]

- Anderson, R.C., et al. (1995). Combination of 1H and 13C NMR Spectroscopy. J. Org. Chem. 60, 2650.

-

Deng, X., & Mani, N. S. (n.d.). 4. Organic Syntheses Procedure. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-methyl-1h-pyrazole-3-carbonyl chloride (C5H5ClN2O). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

ACG Publications. (n.d.). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

- El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

-

Weinreb, S. M., & Nahm, S. (1981). N,O-dimethylhydroxylamine hydrochloride. Wikipedia. Retrieved from [Link]

-

Nugent, J., & Schwartz, B. D. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses. Retrieved from [Link]

- Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc.

-

ResearchGate. (n.d.). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

-

Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

-

PubMed. (n.d.). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Retrieved from [Link]

-

Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

-

PubMed. (n.d.). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 3. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. prepchem.com [prepchem.com]

- 6. 1-METHYL-1H-PYRAZOLE-3-CARBONYL CHLORIDE CAS#: 84547-60-4 [m.chemicalbook.com]

- 7. PubChemLite - 1-methyl-1h-pyrazole-3-carbonyl chloride (C5H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. orgsyn.org [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. summit.sfu.ca [summit.sfu.ca]

- 14. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

An In-depth Technical Guide to N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide is a specialized chemical compound that belongs to the class of Weinreb amides. This functional group, characterized by an N-methoxy-N-methyl amide, is a cornerstone in modern organic synthesis due to its remarkable stability and controlled reactivity towards a variety of nucleophiles. This guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, reactivity profile, and potential applications of this compound, a valuable building block in medicinal chemistry and materials science. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in numerous pharmaceuticals and agrochemicals, exhibiting a wide range of biological activities.[1][2] The combination of the versatile pyrazole moiety with the synthetically useful Weinreb amide functionality makes this compound a highly valuable intermediate for the synthesis of complex molecules.

Molecular Structure and Physicochemical Properties

The structure of this compound features a 1,5-dimethylpyrazole ring substituted at the 3-position with an N-methoxy-N-methyl carboxamide group.

Table 1: Physicochemical Properties of this compound (Predicted and Estimated)

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃O₂ | - |

| Molecular Weight | 183.21 g/mol | - |

| Appearance | Predicted to be a white to off-white solid or a colorless to pale yellow oil | General knowledge of similar small organic molecules |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | General knowledge of Weinreb amides and pyrazole derivatives. |

| CAS Number | Not explicitly found, but commercially available. | [3] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from the commercially available starting material, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2).[4][5] The most common and reliable method involves the conversion of the carboxylic acid to an activated species, such as an acid chloride or an active ester, followed by reaction with N,O-dimethylhydroxylamine.[6][7]

Experimental Protocol: Synthesis via the Acid Chloride

This two-step protocol is a robust method for the preparation of the title compound.

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride

-

Materials:

-

1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (3.0 eq)

-

Anhydrous dichloromethane (DCM) or toluene

-

Round-bottom flask with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

-

Procedure:

-

To a stirred suspension of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in anhydrous DCM, add thionyl chloride dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.[8]

-

After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (CAS 49783-84-8) can be used in the next step without further purification.[9][10]

-

Step 2: Synthesis of this compound

-

Materials:

-

1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (from Step 1) (1.0 eq)

-

N,O-dimethylhydroxylamine hydrochloride (1.1 eq)

-

Triethylamine (Et₃N) or pyridine (2.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

-

Procedure:

-

Dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine to the solution to liberate the free N,O-dimethylhydroxylamine.

-

To this mixture, add a solution of 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts/Peaks |

| ¹H NMR | δ (ppm): ~6.5-6.8 (s, 1H, pyrazole C4-H), ~3.9 (s, 3H, N-CH₃), ~3.8 (s, 3H, O-CH₃), ~2.3 (s, 3H, C5-CH₃) |

| ¹³C NMR | δ (ppm): ~165 (C=O), ~148 (pyrazole C5), ~140 (pyrazole C3), ~110 (pyrazole C4), ~61 (O-CH₃), ~37 (N-CH₃ on pyrazole), ~34 (N-CH₃ on amide) |

| IR | ν (cm⁻¹): ~1650-1670 (C=O stretch), ~1500-1550 (pyrazole ring stretch), ~2900-3000 (C-H stretch) |

| MS (EI) | m/z: 183 (M⁺), fragments corresponding to the loss of -OCH₃, -N(CH₃)OCH₃, and cleavage of the pyrazole ring. |

Chemical Reactivity: The Utility of a Weinreb Amide

The primary utility of this compound lies in its nature as a Weinreb amide. This functionality allows for the controlled addition of one equivalent of a strong nucleophile to form a stable tetrahedral intermediate, which upon acidic workup, collapses to a ketone. This prevents the over-addition that is commonly observed with more reactive acylating agents like acid chlorides or esters.

Reaction with Organometallic Reagents

The most significant reaction of this compound is its use in the synthesis of ketones. Treatment with Grignard reagents (R-MgX) or organolithium reagents (R-Li) followed by an aqueous workup will yield the corresponding 3-acyl-1,5-dimethylpyrazole.[17][18]

Caption: Key reactions of this compound.

Reduction to Aldehydes

The Weinreb amide functionality can also be selectively reduced to the corresponding aldehyde using mild hydride reducing agents such as diisobutylaluminium hydride (DIBAL-H) or a controlled amount of lithium aluminum hydride (LiAlH₄).[19] This provides a straightforward route to 1,5-dimethyl-1H-pyrazole-3-carbaldehyde, another versatile synthetic intermediate.

Applications in Research and Development

Pyrazole carboxamides are a well-established class of compounds with a broad spectrum of biological activities.[1][20] Consequently, this compound serves as a key intermediate in the synthesis of novel bioactive molecules.

-

Drug Discovery: The pyrazole scaffold is present in numerous approved drugs. The ability to introduce various acyl groups at the 3-position of the pyrazole ring via the Weinreb amide allows for the rapid generation of libraries of compounds for screening against various biological targets, including kinases, G-protein coupled receptors, and enzymes.[2][21][22]

-

Agrochemicals: Many commercial fungicides and herbicides contain the pyrazole carboxamide moiety. This compound can be used to synthesize new analogues with potentially improved efficacy and selectivity.

-

Materials Science: Pyrazole-containing ligands are used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The carbonyl group introduced via the Weinreb amide can serve as a coordination site for metal ions.

Safety and Handling

While a specific safety data sheet for this compound is not publicly available, general precautions for handling similar chemical compounds should be followed. Based on data for related pyrazole derivatives, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its utility stems from the stable yet reactive nature of the Weinreb amide, which allows for the controlled and efficient synthesis of a wide range of 3-acyl and 3-formyl pyrazole derivatives. The prevalence of the pyrazole scaffold in pharmaceuticals and agrochemicals underscores the importance of this building block in the development of new and improved bioactive molecules. This guide provides the fundamental chemical knowledge and practical synthetic guidance for researchers to effectively utilize this compound in their synthetic endeavors.

References

- Royal Society of Chemistry. (2018). Supplementary Information.

-

MySkinRecipes. (n.d.). N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. Retrieved from [Link]

-

ResearchGate. (n.d.). N ‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies | Request PDF. Retrieved from [Link]

-

PubMed Central. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Retrieved from [Link]

-

Molbase. (n.d.). 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBONYL CHLORIDE | CAS 49783-84-8. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]

-

ACS Publications. (2014). Reactions of Grignard Reagents with Nitrous Oxide. Retrieved from [Link]

-

Arkivoc. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Retrieved from [Link]

-

MDPI. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

PubMed. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). CID 157050772 | C10H16N4. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1H-Pyrazole-1-carboximidamide, 3,5-dimethyl-, nitrate (1:?). Retrieved from [Link]

-

ChemRxiv. (n.d.). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid 97 5744-59-2 [sigmaaldrich.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 9. 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBONYL CHLORIDE | CAS 49783-84-8 [matrix-fine-chemicals.com]

- 10. 49783-84-8|1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride|BLD Pharm [bldpharm.com]

- 11. rsc.org [rsc.org]

- 12. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDE(934-48-5) 1H NMR spectrum [chemicalbook.com]

- 15. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide [myskinrecipes.com]

- 22. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide

This technical guide provides a comprehensive overview of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide, a member of the versatile pyrazole carboxamide class of compounds. This document is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical research who are interested in the synthesis, properties, and potential applications of this molecule. While a specific CAS number for this compound is not publicly cataloged, this guide offers a detailed protocol for its synthesis from a known precursor and discusses its characteristics based on closely related analogues.

Introduction: The Pyrazole Carboxamide Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal and agricultural chemistry, forming the core of numerous bioactive molecules.[1][2] The derivatization of the pyrazole core, particularly with a carboxamide functional group, has yielded compounds with a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1] this compound, as a Weinreb amide derivative, is a valuable intermediate for further chemical synthesis, allowing for the introduction of various functional groups to explore its therapeutic and biological potential.

Physicochemical and Structural Information

| Property | Expected Value/Information |

| Molecular Formula | C₈H₁₁N₃O₂ |

| Molecular Weight | 181.19 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

| Precursor CAS No. | 5744-59-2 (for 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid) |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis Protocol: Weinreb Amide Formation

The synthesis of this compound can be readily achieved from its corresponding carboxylic acid precursor, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, via a standard Weinreb amide formation protocol. This process typically involves the activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine.

Rationale for Experimental Choices

The chosen synthetic route is a well-established and reliable method for the preparation of Weinreb amides.[3] The activation of the carboxylic acid to an acid chloride using thionyl chloride is a common and efficient procedure. The subsequent reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as triethylamine, proceeds smoothly to yield the desired N-methoxy-N-methylamide. The use of a non-nucleophilic base is crucial to prevent side reactions.

Step-by-Step Synthesis Workflow

Starting Material: 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS: 5744-59-2) Reagents: Thionyl chloride (SOCl₂), N,O-dimethylhydroxylamine hydrochloride, Triethylamine (TEA), Dichloromethane (DCM)

Step 1: Formation of the Acid Chloride

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride is typically used in the next step without further purification.

Step 2: Formation of the Weinreb Amide

-

In a separate flask under a nitrogen atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (2.5 eq) to the solution and stir for 15-20 minutes.

-

Dissolve the crude acid chloride from Step 1 in anhydrous DCM and add it dropwise to the N,O-dimethylhydroxylamine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Discovery and Agrochemicals

While specific biological activity data for this compound is not extensively published, the broader class of pyrazole carboxamides has shown significant promise in several areas:

-

Fungicides: A number of N-methoxy pyrazole carboxamides have been synthesized and evaluated as potent succinate dehydrogenase inhibitors (SDHIs).[4][5] SDH is a crucial enzyme in the mitochondrial electron transport chain of fungi, and its inhibition leads to potent fungicidal activity.[4][5] This makes the target compound a promising candidate for development as a novel agrochemical.

-

Anticancer Agents: The pyrazole scaffold is a common feature in many anticancer drugs. Pyrazole derivatives have been shown to inhibit various kinases and other enzymes involved in cancer cell proliferation and survival. The this compound core provides a versatile platform for the synthesis of a library of compounds to be screened for anticancer activity.

-

Anti-inflammatory Agents: Certain pyrazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). Further investigation into the anti-inflammatory potential of this compound and its derivatives is warranted.

Caption: Potential mechanism of action for fungicidal activity.

Analytical Characterization

The structural confirmation of the synthesized this compound would rely on standard analytical techniques. Based on data from similar compounds, the following spectral characteristics are expected:

-

¹H NMR: Resonances corresponding to the two methyl groups on the pyrazole ring and the N-methoxy group, as well as the proton on the pyrazole ring.

-

¹³C NMR: Signals for the carbons of the pyrazole ring, the carboxamide carbonyl, and the methyl groups.

-

IR Spectroscopy: A characteristic strong absorption band for the amide carbonyl (C=O) stretching vibration.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound.

Conclusion

This compound is a valuable chemical entity with significant potential in both the pharmaceutical and agrochemical sectors. This guide provides a robust framework for its synthesis and an understanding of its potential applications based on the well-documented activities of related pyrazole carboxamides. Further research into the specific biological profile of this compound is highly encouraged to unlock its full therapeutic and commercial potential.

References

-

Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. ResearchGate. [Link]

-

N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide. MySkinRecipes. [Link]

-

N ‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. ResearchGate. [Link]

-

Synthesis characterization and DFT study of pyrazole-carboxamides compounds. INIS. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health. [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]

-

The Recent Development of the Pyrazoles : A Review. TSI Journals. [Link]

- WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

-

(12) United States Patent. Google Patents. [Link]

-

Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed. [Link]

-

(12) United States Patent. Google Patents. [Link]

- EP0749963A1 - N-alkylation method of pyrazole.

- CN103450154B - Substituted pyrazolecarboxylic benzamide type bisamide derivatives of one class Sulfide-containing Hindered, N-cyano group sulphur (sulfone) imine structure and its production and use.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to the Structural Elucidation of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide

Foreword: Decoding the Molecular Architecture

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide, a substituted pyrazole carrying a Weinreb amide moiety, represents a class of compounds with significant potential in medicinal chemistry. The pyrazole core is a well-established pharmacophore, and the Weinreb amide functionality serves as a versatile synthetic handle for the construction of complex molecules.[1][2] Understanding the exact three-dimensional arrangement of atoms within this molecule is not merely an academic exercise; it is the foundational step that informs its reactivity, biological activity, and safety profile.

This technical guide provides a comprehensive, in-depth walkthrough of the multifaceted process of elucidating the structure of this compound. We will move beyond a simple recitation of analytical techniques, instead focusing on the strategic integration of spectroscopic and spectrometric data to build a cohesive and irrefutable structural assignment. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a robust and field-proven methodology for the structural characterization of novel small molecules.

Strategic Approach to Structure Elucidation: A Logic-Driven Workflow

The elucidation of a molecular structure is akin to solving a complex puzzle. Each piece of analytical data provides a clue, and it is the logical assembly of these clues that reveals the final picture. For this compound, our strategy will be anchored in a synergistic application of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of this compound: A Plausible Route

The synthesis logically commences with the preparation of the pyrazole core, followed by the installation of the Weinreb amide functionality. A plausible synthetic route starts from 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Acid Chloride Formation

-

To a solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Weinreb Amide Formation

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C and add a non-nucleophilic base, such as triethylamine (2.5 eq) or N,N-diisopropylethylamine (DIPEA) (2.5 eq), dropwise.

-

Slowly add a solution of the crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride from Step 1 in anhydrous DCM to the N,O-dimethylhydroxylamine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Mass Spectrometry: Determining the Molecular Blueprint

High-resolution mass spectrometry (HRMS) is the cornerstone for determining the elemental composition of a molecule. For our target compound, we would expect to observe a protonated molecular ion ([M+H]⁺) in the positive ion mode.

Expected HRMS Data:

| Parameter | Expected Value |

| Molecular Formula | C₇H₁₁N₃O₂ |

| Exact Mass | 169.0851 |

| [M+H]⁺ | 170.0929 |

The observation of a molecular ion with a mass-to-charge ratio (m/z) corresponding to the expected value provides strong evidence for the successful synthesis of the target molecule. Isotope pattern analysis can further corroborate the elemental composition.

1D NMR Spectroscopy: Unveiling the Proton and Carbon Environments

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. Based on the analysis of analogous pyrazole derivatives, we can predict the expected chemical shifts for this compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 | s | 1H | H4 (pyrazole ring) |

| ~3.9 | s | 3H | N1-CH₃ (pyrazole ring) |

| ~3.7 | s | 3H | O-CH₃ (methoxy) |

| ~3.3 | s | 3H | N-CH₃ (amide) |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (carboxamide) |

| ~148 | C5 (pyrazole ring) |

| ~140 | C3 (pyrazole ring) |

| ~108 | C4 (pyrazole ring) |

| ~62 | O-CH₃ (methoxy) |

| ~38 | N1-CH₃ (pyrazole ring) |

| ~34 | N-CH₃ (amide) |

2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides information about the individual components of the molecule, 2D NMR experiments are essential for establishing the connectivity between these components.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment reveals protons that are coupled to each other, typically through two or three bonds. In our target molecule, we do not expect to see any significant COSY correlations as all the protons are on methyl groups or are isolated on the pyrazole ring, and are therefore not coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for unambiguously assigning the carbon signals based on their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment is arguably the most critical for elucidating the structure of a novel compound. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). These long-range correlations allow us to piece together the molecular skeleton.

Key Expected HMBC Correlations:

-

H4 to C3 and C5: The proton at position 4 of the pyrazole ring should show correlations to the carbon atoms at positions 3 and 5, confirming the pyrazole ring structure.

-

N1-CH₃ protons to C5 and C-N1: The protons of the methyl group at the N1 position should show correlations to the C5 carbon of the pyrazole ring and the carbon of the N1-CH₃ group itself.

-

N-CH₃ protons to C=O: The protons of the amide methyl group should show a correlation to the carbonyl carbon of the carboxamide group.

-

O-CH₃ protons to C=O: The protons of the methoxy group should show a correlation to the carbonyl carbon of the carboxamide group.

Conclusion: A Confirmed Molecular Identity

By systematically acquiring and interpreting the data from mass spectrometry and a suite of 1D and 2D NMR experiments, we can confidently assemble the structure of this compound. The combination of an accurate mass measurement to establish the molecular formula, 1D NMR to identify the individual proton and carbon environments, and 2D NMR to piece together the connectivity, provides a self-validating system for structure elucidation. This rigorous, multi-technique approach ensures the highest level of confidence in the assigned structure, a critical requirement for advancing a compound through the drug discovery and development pipeline.

References

-

KuJia. (n.d.). Cas no 875553-40-5 (this compound). Retrieved from [Link]

-

MDPI. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molecules, 27(15), 4933. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 682832, N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine. Retrieved from [Link]

-

Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

SpectraBase. (n.d.). dimethyl 1-(4-methoxyphenyl)pyrazole-3,5-dicarboxylate. Retrieved from [Link]

-

Tandel, H., & Patel, S. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(1), 744-750. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of Pyrazole Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

The pyrazole carboxamide scaffold represents a privileged structure in medicinal chemistry and agrochemical research, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the diverse pharmacological and biological properties of these derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic and crop protection agents.

Introduction: The Versatility of the Pyrazole Carboxamide Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, endows its derivatives with unique physicochemical properties that facilitate interactions with a wide array of biological targets.[1][2][3][4][5] The incorporation of a carboxamide linkage further enhances the molecule's ability to form crucial hydrogen bonds with protein residues, making the pyrazole carboxamide scaffold a versatile platform for designing potent and selective modulators of biological function. The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on both the pyrazole ring and the carboxamide nitrogen, a key principle in their rational design.[6] This guide will explore the significant therapeutic and agrochemical applications of pyrazole carboxamide derivatives, categorized by their primary biological activities.

Antifungal Activity: Targeting Fungal Respiration

A significant number of commercialized and investigational pyrazole carboxamide derivatives exhibit potent antifungal properties.[7] Their primary mechanism of action involves the inhibition of succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial electron transport chain.[8][9][10][11] By blocking SDH, these compounds disrupt fungal respiration, leading to a depletion of cellular energy and ultimately, cell death.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The fungicidal activity of many pyrazole carboxamide derivatives is directly linked to their ability to bind to the ubiquinone-binding (Qp) site of the SDH complex. This binding event prevents the reduction of ubiquinone to ubiquinol, thereby halting the flow of electrons and inhibiting ATP synthesis. Molecular docking and enzyme activity assays have been instrumental in elucidating the specific interactions between these inhibitors and the amino acid residues within the Qp site.[8][9] For instance, studies have shown that specific substitutions on the pyrazole and carboxamide moieties can significantly enhance the binding affinity and, consequently, the antifungal potency.[10][11]

Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol outlines a standard method for evaluating the in vitro antifungal activity of pyrazole carboxamide derivatives against various phytopathogenic fungi.

1. Materials:

- Test compounds (pyrazole carboxamide derivatives)

- Positive control (e.g., Carbendazim, Boscalid)[7][8]

- Solvent (e.g., DMSO)

- Potato Dextrose Agar (PDA) medium

- Fungal strains (e.g., Rhizoctonia solani, Botrytis cinerea)

- Sterile petri dishes (90 mm)

- Sterile cork borer (5 mm)

- Incubator

2. Procedure:

- Compound Preparation: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., 10 mg/mL in DMSO).

- Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to 45-50°C.

- Dosing the Medium: Add the appropriate volume of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 100 µg/mL for initial screening).[7] Ensure thorough mixing. A solvent control (containing only the solvent) should also be prepared.

- Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

- Fungal Inoculation: Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing fungal culture and place it in the center of each PDA plate.

- Incubation: Incubate the plates at the optimal temperature for the specific fungal strain (e.g., 25-28°C) in the dark.

- Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the solvent control plate reaches the edge of the dish.

- Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

- Inhibition (%) = [(dc - dt) / dc] x 100

- Where:

- dc = average diameter of the fungal colony in the solvent control

- dt = average diameter of the fungal colony in the treated plate

- EC₅₀ Determination: For compounds showing significant inhibition (>50%) in the initial screen, perform a dose-response study with a series of concentrations to determine the half-maximal effective concentration (EC₅₀) value.[7]

Table 1: Antifungal Activity of Selected Pyrazole Carboxamide Derivatives

| Compound | Fungal Strain | EC₅₀ (µg/mL) | Reference |

| 7ai (isoxazolol pyrazole carboxylate) | Rhizoctonia solani | 0.37 | [7] |

| E1 (oxime ether derivative) | Rhizoctonia solani | 1.1 | [8] |

| 7d | Rhizoctonia solani | 0.046 | [10] |

| 12b | Rhizoctonia solani | 0.046 | [10] |

| 6i | Valsa mali | 1.77 | [9] |

| 19i | Valsa mali | 1.97 | [9] |

| 6d | Rhizoctonia cerealis | 5.11 | [12] |

| 6j | Rhizoctonia cerealis | 8.14 | [12] |

Diagram 1: Workflow for In Vitro Antifungal Activity Assay

Caption: Workflow for evaluating in vitro antifungal activity.

Herbicidal and Insecticidal Activities: Protecting Crops

Pyrazole carboxamide derivatives have also emerged as potent agents for crop protection, exhibiting both herbicidal and insecticidal activities.

Herbicidal Activity

Certain pyrazole carboxamide derivatives function as effective herbicides by inhibiting vital plant processes.[13][14] For instance, some derivatives have been shown to induce bleaching activity in weeds, suggesting interference with pigment biosynthesis.[13][14] The herbicidal efficacy and crop selectivity are highly dependent on the substitution patterns on the pyrazole ring and the carboxamide moiety.[13][14] Another identified mechanism of action is the inhibition of transketolase (TKL), a key enzyme in the pentose phosphate pathway, which is crucial for plant growth.[15][16]

Table 2: Herbicidal Activity of Selected Pyrazole Carboxamide Derivatives

| Compound | Target Weed | Activity | Reference |

| KPP-297 | Annual lowland weeds | Good herbicidal activity and crop safety at 100 g a.i./ha | [13][14] |

| 7r | Digitaria sanguinalis, Amaranthus retroflexus | >90% inhibition at 150 g ai/ha | [15][16] |

| 6a, 6c | Digitaria sanguinalis, Abutilon theophrasti, Eclipta prostrata | 50-60% inhibition at 150 g a.i./hm² | [17] |

Insecticidal and Acaricidal Activity

The insecticidal and acaricidal properties of pyrazole carboxamide derivatives are often attributed to their ability to disrupt the mitochondrial electron transport chain in insects, similar to their antifungal mechanism. These compounds can exhibit both stomach and contact activity against a range of pests, including Lepidoptera, aphids, and mites.[18][19] The structure-activity relationship studies have shown that modifications at the 4-position of the pyrazole ring can significantly impact the insecticidal and acaricidal potency.[18][19] Some derivatives have also been designed to target the GABA receptor in insects.[20]

Table 3: Insecticidal/Acaricidal Activity of Selected Pyrazole Carboxamide Derivatives

| Compound | Target Pest | Activity | Reference |

| Ij, Il, IIe | Cotton bollworm (Helicoverpa armigera) | 60% stomach activity at 5 mg kg⁻¹ | [18][19] |

| Ic, Id, Ie, IIf | Bean aphid (Aphis craccivora) | 95-100% foliar contact activity at 200 mg kg⁻¹ | [18][19] |

| IIi | Spider mite (Tetranychus cinnabarinus) | 95% miticidal and ovicidal activity at 200 mg kg⁻¹ | [18][19] |

| IA-8 | Mythimna separata | Comparable to fluralaner | [20] |

| 4a-14 | Plutella xylostella, Frankliniella occidentalis, Aphis craccivora, Nilaparvata lugens | Excellent insecticidal activity | [21] |

Antimicrobial Activity: Combating Bacterial and Tubercular Pathogens

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial agents. Pyrazole carboxamide derivatives have demonstrated significant potential in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[4][22][23][24][25] Furthermore, some derivatives have shown promising antitubercular activity against Mycobacterium tuberculosis.[23][24] The antimicrobial spectrum and potency are influenced by the substituents on the pyrazole and carboxamide moieties, with electron-donating groups sometimes enhancing activity.[23]

Experimental Protocol: In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of pyrazole carboxamide derivatives against bacterial strains.

1. Materials:

- Test compounds

- Positive control (e.g., Ciprofloxacin, Ampicillin)[4]

- Solvent (e.g., DMSO)

- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

- Mueller-Hinton Broth (MHB)

- Sterile 96-well microtiter plates

- Spectrophotometer or microplate reader

2. Procedure:

- Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

- Compound Dilution: Prepare a series of twofold dilutions of the test compounds and positive control in MHB directly in the 96-well plates.

- Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

- Incubation: Incubate the plates at 37°C for 18-24 hours.

- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Diagram 2: Workflow for Broth Microdilution Assay

Caption: Workflow for determining antibacterial MIC.

Anticancer Activity: Targeting Key Oncogenic Pathways

The pyrazole carboxamide scaffold is a prominent feature in many small molecule kinase inhibitors developed for cancer therapy.[26][27][28] These compounds exert their anticancer effects by targeting various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition

Pyrazole carboxamide derivatives have been shown to inhibit a range of kinases, including:

-

Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, these compounds can induce cell cycle arrest, typically at the G0/G1 or G2/M phase, and promote apoptosis.[26][29]

-

Aurora Kinases: Inhibition of Aurora kinases A and B disrupts mitosis, leading to polyploidy and cell death.[30][31]

-

Fms-like Tyrosine Kinase 3 (FLT3): Potent inhibition of FLT3 is a therapeutic strategy for acute myeloid leukemia (AML).[32]

-

c-Jun N-terminal Kinase (JNK): JNK inhibitors have potential applications in both cancer and inflammatory diseases.[33]

The pyrazole moiety often acts as a hinge-binder, forming critical hydrogen bonds with the kinase's ATP-binding pocket.[27] The carboxamide group and its substituents can then extend into other regions of the active site, contributing to potency and selectivity. Some derivatives have also been found to induce apoptosis or autophagy in cancer cells through mechanisms that may or may not be dependent on kinase inhibition.[34]

Table 4: Anticancer Activity of Selected Pyrazole Carboxamide Derivatives

| Compound | Target/Cell Line | IC₅₀ | Reference |

| 24 | CDK2 | 25 nM | [29] |

| 36 | CDK2, EGFR | Similar to carboplatin | [29] |

| 8t | FLT3 | 0.089 nM | [32] |

| 8t | MV4-11 (AML cells) | 1.22 nM | [32] |

| 6k | HeLa cells | 0.43 µM | [30] |

| 6k | HepG2 cells | 0.67 µM | [30] |

| 6k | Aurora Kinase A | 16.3 nM | [30] |

| 6k | Aurora Kinase B | 20.2 nM | [30] |

| 43 | PI3 Kinase | Potent inhibitor | [28] |

| 43 | MCF7 breast cancer cells | 0.25 µM | [28] |

Diagram 3: Simplified Kinase Inhibition Pathway

Caption: Pyrazole carboxamides inhibiting oncogenic kinase signaling.

Anti-inflammatory, Antiviral, and Other Activities

The versatility of the pyrazole carboxamide scaffold extends to several other therapeutic areas.

Anti-inflammatory Activity

Pyrazole carboxamide derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[35][36][37][38] This selective inhibition of COX-2 is a key feature of modern non-steroidal anti-inflammatory drugs (NSAIDs) as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[35] Some derivatives also exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines or by inhibiting other targets in the inflammatory cascade, such as JNK.[33][35][39]

Antiviral Activity

Several pyrazole carboxamide derivatives have been investigated for their antiviral activity against a range of viruses.[40][41][42] For instance, certain derivatives have shown activity against vaccinia virus, tobacco mosaic virus (TMV), and various coronaviruses, including SARS-CoV-2.[41][42][43] The mechanisms of antiviral action are diverse and can involve the inhibition of viral enzymes or interference with viral replication processes.

Cannabinoid Receptor Antagonism

A notable class of pyrazole carboxamide derivatives, exemplified by SR141716A (rimonabant), act as potent and selective antagonists of the cannabinoid receptor 1 (CB1).[44][45][46] These compounds have been explored for the treatment of obesity and related metabolic disorders. Structure-activity relationship studies have defined the key structural requirements for high-affinity binding to the CB1 receptor.[44][45]

Conclusion and Future Perspectives

The pyrazole carboxamide scaffold is a testament to the power of heterocyclic chemistry in generating diverse and potent biologically active molecules. From protecting crops to combating human diseases, these derivatives have demonstrated a remarkable range of applications. The continued exploration of structure-activity relationships, coupled with modern drug design techniques such as computational modeling, will undoubtedly lead to the discovery of new pyrazole carboxamide derivatives with enhanced potency, selectivity, and improved safety profiles. The insights provided in this guide are intended to facilitate these future discoveries and contribute to the development of the next generation of therapeutics and agrochemicals.

References

- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (n.d.).

- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC - NIH. (n.d.).

- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (2026-01-12).

- Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (n.d.).

- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - ACS Publications. (n.d.).

- Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.).

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.).

- Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.).

- Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives | Scilit. (n.d.).

- Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed. (2023-07-18).

- Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. (2023-06-07).

- Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (n.d.).

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.).

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.).

- The Evolving Landscape of Pyrazole-4-Carboxamides: A Deep Dive into Structure-Activity Relationships - Benchchem. (n.d.).

- Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors. | Semantic Scholar. (n.d.).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.).

- Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization - Journal of Applied Pharmaceutical Science. (2023-04-08).

- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module | Journal of Agricultural and Food Chemistry - ACS Publications. (2024-02-09).

- Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed. (2012-02-15).

- Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization - Journal of Applied Pharmaceutical Science. (2023-05-04).

- Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. (2024-12-21).

- Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. (n.d.).

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.).

- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. (n.d.).

- Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). (n.d.).

- “Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. (n.d.).

- Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed. (2024-12-15).

- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed. (n.d.).

- Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing ??-Hydroxymethyl- N -benzyl Carboxamide, ??-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties | Request PDF - ResearchGate. (n.d.).

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (n.d.).

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (n.d.).

- Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives | Asian Journal of Chemistry. (2022-08-19).

- Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed. (2024-09-07).

- Full article: QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors - Taylor & Francis Online. (2018-04-16).

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.).

- Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed. (n.d.).

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).

- Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed. (2009-09-15).

- The structures and herbicidal activities of pyrazole derivatives at a... - ResearchGate. (n.d.).

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.).

- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025-07-31).

- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - MDPI. (n.d.).

- Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed. (n.d.).

- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC - NIH. (n.d.).

- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.).

- Synthesis and antiviral activity of novel pyrazole derivatives containing oxime esters group. (n.d.).

- Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - RSC Publishing. (2024-09-02).

Sources

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. jchr.org [jchr.org]

- 3. jchr.org [jchr.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. scilit.com [scilit.com]

- 23. japsonline.com [japsonline.com]

- 24. japsonline.com [japsonline.com]

- 25. asianpubs.org [asianpubs.org]

- 26. hilarispublisher.com [hilarispublisher.com]

- 27. mdpi.com [mdpi.com]

- 28. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. tandfonline.com [tandfonline.com]

- 32. mdpi.com [mdpi.com]

- 33. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. ijpsjournal.com [ijpsjournal.com]

- 36. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]